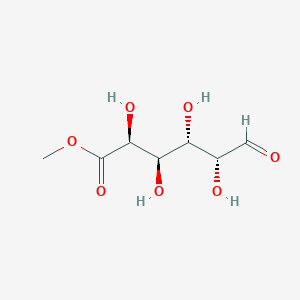

Methyl D-galacturonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKAUSCLTVFGO-KCDKBNATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16048-08-1 | |

| Record name | Methyl-o-D-galacturonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016048081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL-O-D-GALACTURONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890382180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-galacturonate, a methyl ester of D-galacturonic acid, is a naturally occurring monosaccharide and a fundamental constituent of pectin, a major component of the plant cell wall.[1] Its chemical structure and properties are of significant interest in the fields of glycobiology, food science, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative workflow for its synthesis and purification.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₇ | PubChem |

| Molecular Weight | 208.17 g/mol | PubChem |

| Melting Point | 147 °C | ChemicalBook |

| Boiling Point (Predicted) | 492.7 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.526 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in water. Sparingly soluble in polar organic solvents like methanol and ethanol. Insoluble in non-polar organic solvents. | General knowledge based on carbohydrate solubility |

| Optical Rotation | Dextrorotatory (+) | General knowledge for D-sugars |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground using a mortar and pestle.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[3]

-

Measurement:

-

Initial (Rapid) Determination: The capillary tube is placed in the melting point apparatus, and the temperature is increased rapidly to obtain an approximate melting range.[2]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.[2][3]

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1 °C).[2]

Solubility Determination

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.[5][6]

Apparatus:

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Water bath (optional)

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, acetone, and a non-polar solvent like hexane.

-

Qualitative Assessment:

-

To a test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Observe if the solid dissolves completely. If not, the mixture can be gently warmed in a water bath to assess temperature effects on solubility.

-

-

Quantitative Assessment (for soluble cases):

-

Start with a known volume of solvent in a vial.

-

Add small, accurately weighed portions of this compound incrementally, ensuring complete dissolution after each addition with vigorous mixing.

-

Continue until a saturated solution is formed (i.e., solid material remains undissolved).

-

The solubility is then calculated in terms of g/100 mL or mol/L.

-

Optical Rotation Measurement

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a solution of a chiral compound.[7][8][9][10]

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sodium D-line lamp (589.3 nm)

Procedure:

-

Solution Preparation:

-

Accurately weigh a known amount of this compound (e.g., 100 mg).

-

Dissolve the sample in a suitable solvent (typically water) in a volumetric flask and dilute to the mark. The concentration (c) is calculated in g/mL.

-

-

Instrument Calibration:

-

Sample Measurement:

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (H-1), the other ring protons (H-2 to H-5), and the methyl ester protons (-OCH₃). The chemical shifts and coupling constants of the ring protons provide information about their stereochemistry.[12][13]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The anomeric carbon (C-1) typically resonates around 90-100 ppm, while the carbonyl carbon of the methyl ester (C=O) appears further downfield (around 170 ppm). The methyl carbon of the ester group will have a characteristic signal around 52 ppm.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[15][16][17] The FTIR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl groups.[18]

-

C-H Stretching: Bands around 2950-2850 cm⁻¹ corresponding to the C-H bonds of the ring and the methyl group.[18]

-

C=O Stretching: A strong absorption band around 1750-1735 cm⁻¹ characteristic of the ester carbonyl group.[1][18]

-

C-O Stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹) due to the various C-O single bonds in the carbohydrate ring and the ester group.[18]

Biological Context and Significance

This compound is a key monomeric unit of homogalacturonan, a major component of pectin in the primary plant cell wall.[19] The degree of methyl esterification of galacturonic acid residues in pectin plays a crucial role in determining the physical properties of the cell wall, such as its porosity and elasticity.[20] Furthermore, recent research has highlighted the role of pectin fragments, known as oligogalacturonides, as signaling molecules in plant defense responses against pathogens.[21][22][23][24] The partial demethylation of these fragments is often a prerequisite for their biological activity.[21][24] Understanding the physicochemical properties of this compound is therefore fundamental to research in plant biology, as well as in the development of pectin-based biomaterials and functional foods.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 8. digicollections.net [digicollections.net]

- 9. Testing specific optical rotation of a given sample by using Polarimeter SOPs [webofpharma.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. pharmastate.academy [pharmastate.academy]

- 12. researchgate.net [researchgate.net]

- 13. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. azooptics.com [azooptics.com]

- 16. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 17. ejournal.upi.edu [ejournal.upi.edu]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. mdpi.com [mdpi.com]

- 21. Partial demethylation of oligogalacturonides by pectin methyl esterase 1 is required for eliciting defence responses in wild strawberry (Fragaria vesca) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pectin-derived oligogalacturonides shape mutualistic interactions between Bacillus and its host plant - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unveiling Methyl D-galacturonate: A Technical Guide to its Natural Sources, Abundance, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, the methyl ester of D-galacturonic acid, is a critical structural component of pectin, a complex family of polysaccharides abundant in the primary cell walls of all land plants.[1] Pectin plays a vital role in plant growth, development, and defense. The degree of methyl-esterification of the galacturonic acid residues within the homogalacturonan (HG) domains of pectin is a key determinant of its physicochemical properties and biological functions.[2] This technical guide provides an in-depth overview of the natural sources and abundance of this compound in plants, detailed experimental protocols for its analysis, and a summary of the biosynthetic pathways governing its formation and modification.

Natural Sources and Abundance of this compound

This compound exists in plants as a structural component of pectin, specifically within the homogalacturonan (HG) backbone, which is the most abundant pectic polysaccharide.[3] The abundance of methyl-esterified galacturonic acid is typically quantified as the Degree of Methyl-esterification (DM), which represents the percentage of carboxyl groups of galacturonic acid that are esterified with methanol.[4] The DM of pectin varies significantly depending on the plant species, tissue type, developmental stage, and extraction conditions.[5]

Quantitative Data on Pectin Content and Degree of Methyl-esterification

The following table summarizes the pectin content and degree of methyl-esterification in various plant sources. It is important to note that these values can vary based on the specific cultivar, ripeness, and the extraction and analytical methods employed.

| Plant Source | Tissue | Pectin Yield (% dry weight) | Degree of Methyl-esterification (DM %) | References |

| Apple (Malus domestica) | Pomace | 10-20 | 50-75 | [6] |

| Citrus Fruits (Citrus spp.) | Peel (Albedo & Flavedo) | 20-40 | 55-75 | [5][7] |

| Papaya (Carica papaya) | Fruit Flesh | Not specified | Varies with ripening stage | [8] |

| Carrot (Daucus carota) | Root | Not specified | Varies with processing | [9] |

| Various Plants (e.g., Panax notoginseng, Angelica sinensis) | Not specified | Not specified | 5-40 | [2] |

Biosynthesis and Modification of this compound

The biosynthesis and modification of methyl-esterified homogalacturonan is a complex process that occurs in the Golgi apparatus and is subsequently modified in the cell wall.

Pectin Biosynthesis and Methylation Pathway

The following diagram illustrates the key steps in the biosynthesis of UDP-D-galacturonic acid, its polymerization into homogalacturonan, and the subsequent methyl-esterification and de-esterification processes.

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its role in plant biology and for its application in various industries. This section provides detailed protocols for the extraction of pectin and the determination of its degree of methyl-esterification.

Pectin Extraction and Purification

This protocol describes a general method for the acid extraction of pectin from plant material.[5][7]

Materials:

-

Fresh or dried plant material (e.g., citrus peel, apple pomace)

-

Ethanol (95%)

-

Hydrochloric acid (HCl) or Citric acid

-

Distilled water

-

Cheesecloth or filter paper

-

Beakers, magnetic stirrer, pH meter, centrifuge

Procedure:

-

Sample Preparation: Wash fresh plant material to remove dirt and debris. Cut into small pieces. For dried material, grind to a fine powder.

-

Alcohol Inactivation of Enzymes: Boil the plant material in 95% ethanol for 10-20 minutes to inactivate endogenous enzymes that can modify pectin.

-

Acid Extraction:

-

Suspend the alcohol-insoluble solids in distilled water.

-

Adjust the pH to 1.5-3.0 using HCl or citric acid.

-

Heat the suspension at 80-90°C for 1-2 hours with constant stirring.

-

-

Solid-Liquid Separation: Separate the liquid extract from the solid residue by filtration through cheesecloth or by centrifugation.

-

Pectin Precipitation:

-

Cool the liquid extract to room temperature.

-

Add two volumes of 95% ethanol to the extract while stirring to precipitate the pectin.

-

Allow the pectin to settle for at least 1 hour.

-

-

Washing and Drying:

-

Separate the precipitated pectin by filtration.

-

Wash the pectin precipitate with 70% ethanol to remove impurities.

-

Dry the purified pectin in an oven at 40-50°C until a constant weight is achieved.

-

Grind the dried pectin to a fine powder.

-

Determination of Degree of Methyl-esterification (DM)

Two common methods for determining the DM of pectin are Fourier-Transform Infrared (FTIR) Spectroscopy and Titration.

This method is rapid and requires a small amount of sample. It is based on the ratio of the absorbance of the esterified carboxyl groups to the total carboxyl groups.[2][4][8]

Materials:

-

Dried pectin sample

-

Potassium bromide (KBr) for pellet preparation (if using transmission mode)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or pellet press

Procedure:

-

Sample Preparation:

-

ATR-FTIR: Place a small amount of the dried pectin powder directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the dried pectin sample with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

FTIR Analysis:

-

Record the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Identify the absorbance peaks corresponding to the esterified carboxyl groups (~1740 cm⁻¹) and the free carboxyl groups (~1630 cm⁻¹).

-

-

Calculation of DM:

-

Determine the area of the peaks at ~1740 cm⁻¹ (A₁₇₄₀) and ~1630 cm⁻¹ (A₁₆₃₀).

-

Calculate the Degree of Methyl-esterification (DM) using the following formula: DM (%) = [A₁₇₄₀ / (A₁₇₄₀ + A₁₆₃₀)] x 100

-

This classic chemical method involves the titration of free and saponified carboxyl groups.[4][10]

Materials:

-

Dried pectin sample

-

Distilled water (CO₂-free)

-

Sodium hydroxide (NaOH) solution (0.1 M, standardized)

-

Hydrochloric acid (HCl) solution (0.5 M)

-

Phenolphthalein indicator

-

Burette, beaker, magnetic stirrer

Procedure:

-

Dissolution: Accurately weigh about 500 mg of the dried pectin sample and dissolve it in 100 mL of CO₂-free distilled water with stirring.

-

Titration of Free Carboxyl Groups:

-

Add 5 drops of phenolphthalein indicator to the pectin solution.

-

Titrate with standardized 0.1 M NaOH until a faint pink color persists for 30 seconds.

-

Record the volume of NaOH used as V₁.

-

-

Saponification:

-

Add a known excess of 0.5 M NaOH (e.g., 20 mL) to the neutralized solution.

-

Stir the solution for 30 minutes to ensure complete saponification of the methyl esters.

-

-

Titration of Excess NaOH:

-

Add an equivalent amount of 0.5 M HCl (e.g., 20 mL) to neutralize the excess NaOH.

-

Titrate the solution with 0.1 M NaOH until the endpoint is reached.

-

Record the volume of NaOH used as V₂.

-

-

Calculation of DM:

-

Calculate the Degree of Methyl-esterification (DM) using the following formula: DM (%) = [V₂ / (V₁ + V₂)] x 100

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of this compound in plant samples.

Conclusion

This technical guide has provided a comprehensive overview of this compound in plants, focusing on its natural occurrence, abundance, biosynthesis, and analytical methodologies. The provided data and protocols offer a valuable resource for researchers, scientists, and drug development professionals working with plant-derived polysaccharides. A thorough understanding of the degree of methyl-esterification of pectin is essential for harnessing its full potential in various applications, from food texturizers to advanced drug delivery systems.

References

- 1. esalq.usp.br [esalq.usp.br]

- 2. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 14.139.181.140:8080 [14.139.181.140:8080]

- 7. jeeng.net [jeeng.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

The Linchpin of Plant Cell Wall Plasticity: A Technical Guide to the Biological Role of Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a dynamic and complex extracellular matrix crucial for growth, development, and defense. A key component of this intricate structure is pectin, a family of complex polysaccharides. Within the pectic matrix, the homogalacturonan (HG) backbone, a linear polymer of α-1,4-linked D-galacturonic acid, plays a pivotal role. The biological activity of HG is intricately regulated by the methylation of its D-galacturonate residues, forming methyl D-galacturonate. This in-depth technical guide explores the core biological role of this compound in the plant cell wall, focusing on its impact on structure, the enzymes that modify it, and the signaling pathways it influences.

The Structural Significance of this compound

This compound is the methylated form of D-galacturonic acid, the primary constituent of homogalacturonan (HG), which can comprise up to 65% of total pectin.[1] HG is synthesized in the Golgi apparatus in a highly methyl-esterified state and is then secreted into the cell wall.[1] The degree of methylesterification (DM), the percentage of carboxyl groups of galacturonic acid that are esterified with methanol, is a critical determinant of the physicochemical properties of the cell wall.[2]

Highly methylesterified HG chains are less able to form cross-links with divalent cations like calcium (Ca2+). This results in a more flexible and extensible cell wall, a state that is conducive to cell growth and expansion. Conversely, the de-esterification of this compound residues by pectin methylesterases (PMEs) exposes negatively charged carboxyl groups. These groups can then interact with Ca2+ ions, forming "egg-box" structures that cross-link adjacent pectin chains. This process increases the rigidity and stiffness of the cell wall, reinforcing its structure and limiting cell expansion.[3] The spatial and temporal regulation of the DM is therefore a key mechanism by which plants modulate their cell wall mechanics during development and in response to environmental cues.[3]

Quantitative Data on Pectin Methylesterification

The degree of methylesterification (DM) varies significantly across different plant species, tissues, and developmental stages. This variation reflects the diverse functional requirements of the cell wall in different contexts.

Table 1: Degree of Methylesterification (DM) in Pectins from Various Plant Sources

| Plant Source | Tissue/Fraction | Degree of Methylesterification (DM, %) | Reference |

| Citrus | Peel | 47.0 - 48.0 | [2] |

| Apple | Pectin | 68.0 | [4] |

| Durum Wheat (Triticum turgidum subsp. durum) | Spikes (Resistant cultivar) | ~30% higher than susceptible | [5] |

| Durum Wheat (Triticum turgidum subsp. durum) | Spikes (Susceptible cultivar) | Lower than resistant | [5] |

| Various Plants (12 species) | Purified HG Fractions (20 total) | 5 - 40 | [6][7] |

Table 2: Kinetic Parameters of Pectin Methylesterases (PMEs) from Different Plant Sources

| Plant Source | Enzyme Isoform | Substrate | Km (mg/mL) | Vmax (units/mg or units/mL) | Reference |

| Papaya (Carica papaya) | Purified PME | Citrus Pectin | 0.11 | - | [8] |

| Banana (Musa spp.) | PME | - | 0.151 | - | [8] |

| Grapefruit (Citrus paradisi) | PME | - | 0.274 | - | [8] |

| Datura | PME | - | 0.008 | - | [8] |

| Arabidopsis thaliana | PME | - | 0.86 | - | [8] |

| Tomato (Lycopersicon esculentum) | PME | Citrus Pectin | 0.22 | 1289.15 ± 15.9 units/mg | [8] |

Key Enzymes in this compound Metabolism

The dynamic nature of pectin methylesterification is controlled by the coordinated action of two main enzyme families: pectin methylesterases (PMEs) and pectin methylesterase inhibitors (PMEIs).

-

Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of this compound residues in the HG backbone of pectin.[9] By removing the methyl groups, PMEs expose the carboxyl groups, enabling the formation of Ca2+ cross-links and leading to cell wall stiffening.[3] PMEs exist as large multigene families in plants, with different isoforms exhibiting distinct expression patterns and biochemical properties, allowing for precise spatial and temporal control over pectin methylesterification.[9][10]

-

Pectin Methylesterase Inhibitors (PMEIs): These are proteinaceous inhibitors that specifically bind to and inactivate plant PMEs.[9][11] PMEIs play a crucial role in preventing premature or excessive de-esterification of pectin, thereby maintaining cell wall flexibility. The interaction between PMEs and PMEIs is a key regulatory node in controlling cell wall mechanics and is involved in various developmental processes and plant-pathogen interactions.[9][12][13]

Signaling and Metabolic Pathways

The metabolism of D-galacturonate and the regulation of its methylation are integrated into broader cellular signaling and metabolic networks.

D-galacturonate Metabolic Pathway

The catabolism of D-galacturonate, released from pectin degradation, can proceed through several pathways. The following diagram illustrates a general pathway for D-galacturonate metabolism in plants.

Caption: Metabolic fate of D-galacturonate in plants.

Regulation of Pectin Methylesterification

The degree of pectin methylesterification is tightly controlled through a complex interplay of enzymatic activities and inhibitory proteins, which in turn influences cell wall properties and downstream signaling.

Caption: Regulation of pectin methylesterification and its impact on cell wall properties.

Experimental Protocols

Accurate quantification and localization of this compound are essential for understanding its biological role. Below are detailed methodologies for key experiments.

Protocol 1: Determination of the Degree of Pectin Methylesterification by Titration

This method quantifies the free and esterified carboxyl groups in a pectin sample.

Materials:

-

Pectin sample (500 mg)

-

HCl-ethanol solution

-

0.1 M NaOH

-

Phenolphthalein indicator

-

0.5 M NaOH

-

0.5 M HCl

Procedure:

-

Purification: Refine 500 mg of the pectin sample with HCl–ethanol solution to remove organic acid impurities.

-

Titration of Free Carboxyl Groups (V1): Dissolve the purified pectin in deionized water and titrate with 0.1 M NaOH using phenolphthalein as the indicator. Record the volume of NaOH consumed as V1.[10]

-

Saponification: Add 20 mL of 0.5 M NaOH to the titrated solution to initiate saponification of the methyl esters.

-

Neutralization and Titration of Esterified Carboxyl Groups (V2): After the saponification reaction is complete, add 20 mL of 0.5 M HCl to neutralize the excess NaOH. Titrate the remaining acid with 0.1 M NaOH. Record the volume of NaOH consumed as V2.[10]

-

Calculation: The degree of methylesterification (DM) is calculated using the formula: DM (%) = (V2 / (V1 + V2)) * 100

Protocol 2: Analysis of Pectin Monosaccharide Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the simultaneous analysis of neutral and acidic monosaccharides derived from pectin.

Materials:

-

Pectin extract

-

2 M Trifluoroacetic acid (TFA)

-

O-methylhydroxylamine hydrochloride (MOX) in pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system

Procedure:

-

Hydrolysis: Hydrolyze the pectin sample with 2 M TFA.

-

Derivatization:

-

Evaporate the TFA to obtain the monosaccharide monomers.

-

Derivatize the dried monosaccharides with MOX in pyridine.

-

Subsequently, treat with MSTFA to yield volatile trimethylsilyl derivatives.

-

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and identification of the monosaccharides.

Protocol 3: Immunolocalization of Pectin in Plant Tissues

This technique uses monoclonal antibodies to visualize the distribution of pectins with different degrees of methylesterification within plant tissues.

Materials:

-

Plant tissue samples (e.g., Arabidopsis)

-

Fixative solution (e.g., formaldehyde and glutaraldehyde in PIPES buffer)

-

Ethanol series for dehydration

-

LR-White resin for embedding

-

Primary antibodies (e.g., JIM5 for low-esterified HG, JIM7 for highly-esterified HG)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the plant tissue in a fixative solution.

-

Dehydration and Embedding: Dehydrate the samples through an ethanol series and embed in LR-White resin.[6]

-

Sectioning: Cut thin sections (e.g., 1 µm) of the embedded tissue using an ultramicrotome.

-

Immunolabeling:

-

Incubate the sections with a blocking solution to prevent non-specific antibody binding.

-

Incubate with the primary antibody (e.g., diluted 1:10 in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.[6]

-

Wash the sections and incubate with the fluorescently labeled secondary antibody (e.g., diluted 1:100 in blocking solution) for 1-2 hours at room temperature in the dark.[6]

-

-

Microscopy: Mount the labeled sections and observe under a fluorescence microscope.

Conclusion and Future Perspectives

This compound, as a modifiable component of pectin, is a central player in dictating the biomechanical properties of the plant cell wall. The dynamic interplay between its esterification and de-esterification, governed by PMEs and PMEIs, provides a sophisticated mechanism for plants to control their growth, development, and responses to the environment. For researchers in drug development, understanding the enzymes that modulate pectin structure offers potential targets for developing novel herbicides or agents that could alter plant cell wall integrity to enhance the efficacy of other treatments. Future research will likely focus on elucidating the specific roles of individual PME and PMEI isoforms, their regulation by signaling pathways, and how this intricate system can be manipulated for agricultural and biotechnological applications. A deeper understanding of the structure-function relationships of pectin will undoubtedly open new avenues for innovation in plant science and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tuning of pectin methylesterification: consequences for cell wall biomechanics and development. [repository.cam.ac.uk]

- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins [frontiersin.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Roles of Pectin Methylesterases and Pectin Methylesterase Inhibitors in Plant Physiology [jales.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Pectin methylesterase and its proteinaceous inhibitor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Synthesis of Methyl D-galacturonate: A Technical Guide for Glycobiology Research

Abstract

Methyl D-galacturonate is a crucial monosaccharide derivative utilized in glycobiology research, particularly in studies involving pectin structure and metabolism, and as a precursor for the synthesis of various carbohydrate-based molecules. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, catering to researchers, scientists, and drug development professionals. We detail both enzymatic and chemical synthesis methodologies, starting from the readily available biopolymer pectin. This document includes comprehensive experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthesis workflows to facilitate a thorough understanding of the processes involved.

Introduction

This compound, the methyl ester of D-galacturonic acid, is a key building block in the complex carbohydrate pectin, a major component of plant cell walls. Its synthesis is of significant interest for researchers investigating the biological roles of pectins, developing enzymatic assays for pectin-modifying enzymes, and as a starting material for the chemical synthesis of oligosaccharides and other glycoconjugates. This guide outlines the principal methods for the preparation of this compound, focusing on practical and reproducible protocols for a laboratory setting.

Synthesis Pathways Overview

The synthesis of this compound typically commences with the extraction of pectin from plant sources, followed by the hydrolysis of the polygalacturonic acid backbone to yield D-galacturonic acid. Subsequently, the carboxylic acid group of D-galacturonic acid is esterified to produce the final product. Two primary routes are employed for this synthesis: an enzymatic pathway and a chemical pathway.

General Synthesis Workflow

The overall process can be visualized as a multi-step procedure starting from pectin. The following diagram illustrates the general workflow.

Caption: General workflow for the synthesis of this compound from pectin.

Enzymatic Synthesis Pathway

The enzymatic approach offers high specificity and mild reaction conditions, minimizing the formation of by-products. This pathway focuses on the use of pectinolytic enzymes to hydrolyze pectin to D-galacturonic acid.

Enzymatic Hydrolysis of Pectin

A combination of pectin methylesterases (PMEs) and polygalacturonases (PGs) is employed for the efficient degradation of pectin. PMEs remove the methyl ester groups from the pectin backbone, making it accessible to PGs, which then hydrolyze the glycosidic bonds.[1]

Caption: Enzymatic hydrolysis of pectin to D-galacturonic acid.

Experimental Protocol: Enzymatic Hydrolysis of Pectin

This protocol details the enzymatic hydrolysis of pectin to yield D-galacturonic acid.[1]

Materials:

-

Pectin (e.g., from citrus or apple)

-

Pectin Methylesterase (PME)

-

Exo-Polygalacturonase (exo-PG)

-

Endo-Polygalacturonase (endo-PG)

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Deionized water

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved.

-

De-esterification: Add PME to the pectin solution at a concentration of 5 units per gram of pectin. Incubate at 37°C for 2 hours with gentle agitation.

-

pH Adjustment: Adjust the pH of the solution back to 4.5, if necessary.

-

Hydrolysis: Add a mixture of exo-PG (20 units/g pectin) and endo-PG (5 units/g pectin) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.

-

Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

-

Purification: Centrifuge the mixture to remove any insoluble material. The supernatant containing D-galacturonic acid can be further purified by chromatography if necessary.

Chemical Synthesis Pathway

Chemical synthesis provides a more direct and often faster route to this compound, although it may require more stringent control of reaction conditions to avoid side reactions.

Acid Hydrolysis of Pectin

Pectin can be hydrolyzed to D-galacturonic acid using mineral acids such as sulfuric acid or hydrochloric acid. This method is effective but can lead to the degradation of the product if not carefully controlled.

Fischer Esterification of D-Galacturonic Acid

The most common chemical method for the synthesis of this compound is the Fischer esterification of D-galacturonic acid with methanol in the presence of an acid catalyst.

Caption: Fischer esterification of D-galacturonic acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

D-Galacturonic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or a strongly acidic cation exchange resin like Dowex 50W-X8)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-galacturonic acid in an excess of anhydrous methanol (e.g., 1 g of acid in 20-50 mL of methanol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution. Alternatively, a cation exchange resin can be used for easier removal.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: If a mineral acid was used, remove the methanol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Quantitative Data Summary

The choice of synthesis pathway can significantly impact the yield and purity of the final product. The following table summarizes key quantitative data for the different methods.

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Typical Reaction Time | Typical Yield | Purity | Reference |

| Enzymatic Hydrolysis + Esterification | Pectin | PME, PG, Methanol, Acid Catalyst | 24-48 hours (hydrolysis) + 2-6 hours (esterification) | Moderate to High | High | [1] |

| Acid Hydrolysis + Fischer Esterification | Pectin | H₂SO₄/HCl, Methanol | 2-4 hours (hydrolysis) + 2-6 hours (esterification) | Moderate | Moderate to High | - |

| Fischer Esterification | D-Galacturonic Acid | Methanol, H₂SO₄/Dowex Resin | 2-6 hours | High | High | - |

Note: Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

Purification and Characterization

Purification of this compound is typically achieved through crystallization or column chromatography. Characterization of the final product is essential to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound. The presence of a methyl ester singlet at around 3.7-3.8 ppm in the ¹H NMR spectrum is a key indicator.[2]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the formation of the methyl ester.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch at ~1740 cm⁻¹ is characteristic of the ester group.[2]

Conclusion

The synthesis of this compound can be successfully achieved through both enzymatic and chemical pathways. The enzymatic route offers high specificity and is environmentally benign, while the chemical route, particularly Fischer esterification, is a robust and efficient method for large-scale production. The choice of method will depend on the specific requirements of the research, including the desired purity, yield, and available resources. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for applications in glycobiology and drug development.

References

Spectral Properties of Methyl D-galacturonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Methyl D-galacturonate, a key derivative of D-galacturonic acid, the primary constituent of pectin. Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and quality control in various applications, including pharmaceutical development and food science. This document details its spectral features using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, providing both quantitative data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. In solution, this compound exists as an equilibrium mixture of two anomers, the α-form and the β-form, which are cyclic hemiacetals, along with a small amount of the open-chain form. The precise ratio of these forms can depend on the solvent and temperature. The following tables summarize the ¹H and ¹³C NMR spectral data for the pyranose forms of D-galacturonic acid, which are expected to be very similar to those of its methyl ester, this compound. The data for the methyl ester group itself is also included.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the protons on the pyranose ring and the methyl ester group. The anomeric proton (H-1) is particularly diagnostic, appearing at a different chemical shift for the α and β anomers.

| Proton | α-D-galacturonic acid | β-D-galacturonic acid | This compound (Ester) |

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| H-1 | 5.30 | 3.6 (d) | 4.56 |

| H-2 | 3.83 | 10.2 (dd) | 3.51 |

| H-3 | 3.92 | 3.2 (dd) | 3.69 |

| H-4 | 4.29 | 1.1 (dd) | 4.23 |

| H-5 | 4.39 | 1.1 (d) | 4.03 |

| -OCH₃ | - | - | - |

Note: Data for α-D-galacturonic acid and β-D-galacturonic acid are adapted from published sources.[1][2] The chemical shifts for the ring protons of this compound are expected to be very similar to those of the parent acid.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the anomeric carbon (C-1) and the carbonyl carbon (C-6) are particularly useful for distinguishing between the anomers and confirming the presence of the methyl ester.

| Carbon | α-D-galacturonic acid Chemical Shift (δ) ppm | β-D-galacturonic acid Chemical Shift (δ) ppm | This compound (Ester) Expected Chemical Shift (δ) ppm |

| C-1 | 93.07 | 96.89 | ~93 (α), ~97 (β) |

| C-2 | 69.03 | 72.62 | ~69 (α), ~73 (β) |

| C-3 | 70.26 | 73.79 | ~70 (α), ~74 (β) |

| C-4 | 71.64 | 71.18 | ~72 (α), ~71 (β) |

| C-5 | 72.30 | 76.44 | ~72 (α), ~76 (β) |

| C-6 (C=O) | 176.43 | 175.59 | ~170-172 |

| -OCH₃ | - | - | ~52-53 |

Note: Data for α-D-galacturonic acid and β-D-galacturonic acid are from published spectral databases.[2] The chemical shift for the carbonyl carbon in the methyl ester is expected to be slightly upfield compared to the carboxylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C-H, C=O, and C-O bonds. The presence of the methyl ester group is confirmed by a characteristic C=O stretching vibration at a higher wavenumber compared to the carboxylate anion.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretching | 3600-3200 (broad) | Hydroxyl groups |

| C-H stretching | 3000-2850 | Pyranose ring and methyl group C-H |

| C=O stretching (ester) | 1750-1730 | Ester carbonyl |

| C=O stretching (acid) | 1725-1700 (if hydrolyzed) | Carboxylic acid carbonyl |

| COO⁻ asymmetric stretching | ~1630 | Carboxylate (if not fully esterified or in salt form) |

| C-H bending | 1470-1350 | Pyranose ring and methyl group C-H |

| C-O stretching | 1200-1000 | C-O bonds in the pyranose ring and ester group |

| "Fingerprint" region | < 1000 | Complex vibrations characteristic of the molecule |

Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample and intermolecular hydrogen bonding.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.

-

If using D₂O, lyophilize the sample from D₂O a few times to exchange labile protons (e.g., -OH) with deuterium to simplify the ¹H NMR spectrum.

-

Add a small amount of an internal standard for chemical shift referencing if required (e.g., DSS or TSP for D₂O).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumental Parameters (for a 400-600 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-5 seconds

-

Spectral width: ~12-16 ppm

-

-

¹³C NMR:

-

Mode: Proton decoupled

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

Spectral width: ~200-250 ppm

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are crucial for unambiguous assignment of proton and carbon signals. Standard pulse programs and parameters provided by the spectrometer manufacturer can be used and optimized as needed.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the anomers.

-

FT-IR Spectroscopy

A standard procedure for obtaining the FT-IR spectrum of this compound is:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Use the pressure clamp to apply consistent pressure to the sample.

-

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

-

Spectral Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

The Enzymatic Degradation of Methyl D-galacturonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate is the methyl ester of D-galacturonic acid, the primary constituent of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants.[1][2] The enzymatic degradation of pectin, and by extension its methylated monomeric units, is a critical process in plant physiology, microbial pathogenesis, and various industrial applications, including food processing and biofuel production.[3][4] Understanding the enzymes that catalyze this degradation and their mechanisms of action is paramount for harnessing their potential in biotechnology and drug development. This guide provides an in-depth technical overview of the core enzymatic processes involved in the breakdown of this compound-containing polymers.

The degradation is primarily a two-step process initiated by the de-esterification of the pectin backbone by Pectin Methylesterase (PME), followed by the hydrolytic cleavage of the polygalacturonic acid chain by Polygalacturonase (PG).[5][6]

Core Enzymes and Their Mechanisms

Pectin Methylesterase (PME, EC 3.1.1.11)

Pectin Methylesterase catalyzes the de-esterification of the methyl ester groups of galacturonate residues within the pectin chain.[7] This reaction yields two primary products: pectic acid (polygalacturonic acid) and methanol.[8] The removal of the methyl groups exposes negatively charged carboxyl groups, which can alter the physicochemical properties of the cell wall and make the pectin backbone susceptible to degradation by other enzymes.[9]

The proposed catalytic mechanism for PME involves a nucleophilic attack by an aspartate residue on the carbonyl carbon of the methyl ester group, forming a tetrahedral intermediate. A second aspartate residue then acts as a general acid to facilitate the departure of methanol.[8]

Polygalacturonase (PG, EC 3.2.1.15)

Polygalacturonase is a hydrolase that cleaves the α-1,4-glycosidic bonds between adjacent non-methylesterified galacturonic acid residues in the polygalacturonic acid backbone.[6][10] There are two main types of polygalacturonases based on their mode of action:

-

Endo-polygalacturonases: These enzymes cleave glycosidic bonds randomly within the polygalacturonic acid chain, leading to a rapid reduction in the polymer's viscosity and the release of oligogalacturonides of various lengths.[6]

-

Exo-polygalacturonases: These enzymes act on the non-reducing end of the polygalacturonic acid chain, sequentially releasing monomeric D-galacturonic acid.[6]

The catalytic mechanism of polygalacturonases involves acid-base catalysis, where conserved aspartate residues in the active site act as a proton donor and a nucleophile to hydrolyze the glycosidic bond.[6]

Quantitative Data on Enzyme Activity

The activity of PME and PG is influenced by several factors, including the source of the enzyme, substrate concentration, pH, and temperature. The following tables summarize key quantitative data for these enzymes from various sources.

Table 1: Kinetic Parameters of Pectin Methylesterases (PME)

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (units/mg or units/mL) | Optimal pH | Optimal Temperature (°C) | Reference |

| Carica papaya | Citrus Pectin | 0.22 | 1289.15 ± 15.9 units/mg | - | - | [3] |

| Papaya | Citrus Pectin | 0.11 | - | - | - | [3] |

| Banana | - | 0.151 | - | - | - | [3] |

| Grapefruit | - | 0.274 | - | - | - | [3] |

| Datura | - | 0.008 | - | - | - | [3] |

| Arabidopsis | - | 0.86 | - | - | - | [3] |

| Carrot | - | 2.14 | - | - | - | [3] |

| Aspergillus niger | Apple Pectin | - | - | 4.0 | 45 | [11] |

| Sweet Lime Peel | Pectin | - | - | 3.5 | 35 | [12] |

| Alyanak Apricot | Apple Pectin | 1.69 | 3.41 units/mL | 7.5 | 60 | [13] |

| Commercial Pectinase (Panzym Univers) | Apple Pectin | - | - | 4.0-4.5 | 45 | [14] |

Table 2: Kinetic Parameters of Polygalacturonases (PG)

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (nmol/min/µg or U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Arabidopsis thaliana (PGLR) | Polygalacturonic Acid | 14.57 | 30.8 nmol/min/µg | - | 25 | [10] |

| Arabidopsis thaliana (ADPG2) | Polygalacturonic Acid | 3.0 | 11.0 nmol/min/µg | - | 25 | [10] |

| Aspergillus terreus | - | 1.83 | 335 U/mg | 4.0 | 70 | [1] |

| Aspergillus niger | - | 3.89 | 1701 U/mg | 3.5 | 50 | [1] |

| Rhizomucor pusillus | Polygalacturonic Acid | 0.22 | 4.34 U/mL | 5.0 | 55 | [15] |

| Bacillus sp. | Apple Pectin | - | - | - | 60-70 | [2] |

| Rhizomucor pusillus A13.36 | Citrus Pectin | - | - | 4.0 | 61 | [16] |

| Colletotrichum lindemuthianum | Polygalacturonic Acid | ~0.008% (w/v) | - | - | - | [17] |

| Aspergillus niger AN07 | - | 3.89 | 1701 U/mg | 3.5 | 50 | [18] |

Experimental Protocols

Pectin Methylesterase (PME) Activity Assay (Titration Method)

This method measures the release of carboxyl groups by titrating with a standardized base to maintain a constant pH.[19][20]

Materials:

-

Pectin solution (e.g., 0.5% w/v apple pectin in 0.1 M NaCl)

-

0.01 M NaOH, standardized

-

pH meter and electrode

-

Thermostated reaction vessel with a stirrer

-

Enzyme extract

Procedure:

-

Pipette a known volume (e.g., 20 mL) of the pectin solution into the thermostated reaction vessel and bring it to the desired temperature (e.g., 30°C).

-

Adjust the pH of the pectin solution to a specific value (e.g., pH 7.5) with 0.01 M NaOH.

-

Add a known volume of the enzyme extract to initiate the reaction.

-

Maintain the pH at the set value by the continuous addition of 0.01 M NaOH using an automatic titrator or by manual titration.

-

Record the volume of NaOH consumed over a specific time period (e.g., 10-15 minutes).

-

A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis.

-

One unit of PME activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of carboxyl groups per minute under the specified conditions.

Polygalacturonase (PG) Activity Assay (Nelson-Somogyi Method)

This colorimetric method measures the amount of reducing sugars (galacturonic acid) released from the hydrolysis of polygalacturonic acid.[15][21][22]

Materials:

-

Polygalacturonic acid (PGA) solution (e.g., 0.5% w/v in 50 mM sodium acetate buffer, pH 5.0)

-

Enzyme extract

-

Alkaline copper reagent (Somogyi's reagent)

-

Arsenomolybdate reagent (Nelson's reagent)

-

D-galacturonic acid standard solutions

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the PGA solution and the enzyme extract in a test tube. A typical reaction volume is 1-2 mL.

-

Prepare a blank for each sample by boiling the enzyme before adding the substrate.

-

Incubate the reaction mixtures at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding the alkaline copper reagent.

-

Heat the tubes in a boiling water bath for a specific time (e.g., 15 minutes).

-

Cool the tubes to room temperature.

-

Add the arsenomolybdate reagent and mix well until the precipitate dissolves and a blue color develops.

-

Add distilled water to a final volume and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Prepare a standard curve using known concentrations of D-galacturonic acid.

-

Calculate the amount of reducing sugars released in the enzyme reaction from the standard curve. One unit of PG activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid equivalents per minute under the specified conditions.

Visualizations

Enzymatic Degradation Pathway of Pectin

Caption: The sequential enzymatic degradation of pectin by Pectin Methylesterase and Polygalacturonase.

Experimental Workflow for PME Activity Assay (Titration)

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Polygalacturonase - Wikipedia [en.wikipedia.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. Pectin Methylesterases and Pectin Dynamics in Pollen Tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant polygalacturonase structures specify enzyme dynamics and processivities to fine-tune cell wall pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijeast.com [ijeast.com]

- 13. Extraction and characterization of pectin methylesterase from Alyanak apricot (Prunus armeniaca L) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Production, Purification, and Characterization of Polygalacturonase from Rhizomucor pusillus Isolated from Decomposting Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Characterization, Thermal Stability, and Partial Sequence of a Novel Exo-Polygalacturonase from the Thermophilic Fungus Rhizomucor pusillus A13.36 Obtained by Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic studies of the polygalacturonase enzyme from Colletotrichum lindemuthianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 22. scribd.com [scribd.com]

Methyl D-galacturonate as a Precursor in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, a methylated form of D-galacturonic acid, is a pivotal carbohydrate derivative primarily found as a major constituent of pectin, a complex structural polysaccharide abundant in the primary cell walls of terrestrial plants.[1][2] While often studied in the context of pectin chemistry and its role in plant biology, this compound and its direct precursor, UDP-D-galacturonate, are central to a web of metabolic pathways with significant implications for biofuel production, material science, and pharmacology. This technical guide provides a comprehensive overview of the biosynthesis and catabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule and its enzymatic machinery.

Metabolic Pathways Involving this compound

The metabolic journey of this compound is intrinsically linked to the biosynthesis and degradation of pectin. Its primary route of synthesis is as a component of the homogalacturonan backbone of pectin, which is then subject to enzymatic modification. The free form, D-galacturonate, is channeled into various catabolic pathways in microorganisms.

Biosynthesis of the Precursor: UDP-D-galacturonate

The direct precursor for the incorporation of galacturonic acid into pectin is UDP-α-D-galacturonic acid (UDP-GalA).[3][4] This nucleotide sugar is synthesized from UDP-α-D-glucuronic acid (UDP-GlcA) through a reversible epimerization reaction at the C4 position, catalyzed by UDP-D-glucuronate 4-epimerase (EC 5.1.3.6).[3][5][6] UDP-GlcA itself is derived from the oxidation of UDP-glucose by UDP-glucose dehydrogenase.[7] The biosynthesis of UDP-D-galacturonate is a critical control point in pectin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. (PDF) The Mechanism of the Reaction Catalyzed by Uronate [research.amanote.com]

- 3. Uronate Isomerase: A Nonhydrolytic Member of the Amidohydrolase Superfamily with an Ambivalent Requirement for a Divalent Metal Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 7. Enzymatic assay of D-glucuronate using uronate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl D-galacturonate: From Physicochemical Properties to Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, the methyl ester of D-galacturonic acid, is a naturally occurring carbohydrate derivative of significant interest in glycobiology, plant science, and drug development. As a key component of pectin, a major structural polysaccharide in plant cell walls, it plays a crucial role in cell wall architecture and signaling. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis, relevant experimental protocols, and its role in biological signaling pathways.

Physicochemical Properties and Formula

This compound is a monosaccharide derivative with the chemical formula C7H12O7.[1] Its molecular weight is 208.17 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C7H12O7 | [1] |

| Molecular Weight | 208.17 g/mol | [1] |

| IUPAC Name | methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | [1] |

| CAS Number | 16048-08-1 | [1] |

| Canonical SMILES | COC(=O)C(C(C(C(C=O)O)O)O)O | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water and methanol |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common approach to synthesize this compound involves the esterification of D-galacturonic acid. A general procedure is outlined below:

Protocol: Acid-Catalyzed Esterification of D-galacturonic Acid

-

Dissolution: Dissolve D-galacturonic acid in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate.

-

Purification: Filter the mixture to remove any salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

A strategy for the chemical synthesis of selectively methyl-esterified oligomers of galacturonic acid has also been described, starting from galactose pentaacetate and utilizing the n-pentenyl glycosylation technique.[2]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative. Pectin methylesterases (PMEs) can be used to catalyze the transfer of a methyl group to D-galacturonic acid, although their primary function is the demethylation of pectin. A more common enzymatic approach involves the controlled hydrolysis of highly methylated pectin to yield oligomers and monomers, including this compound.

Key Experimental Protocols

Pectin Methylesterase (PME) Activity Assay (Spectrophotometric)

Pectin methylesterases (PME, EC 3.1.1.11) catalyze the de-esterification of homogalacturonan, releasing methanol and protons.[3][4] The activity of PME can be determined using a coupled spectrophotometric assay.[3][5]

Principle: The methanol produced from the PME-catalyzed demethylation of pectin is oxidized by alcohol oxidase (AO) to formaldehyde and hydrogen peroxide. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.[3][5]

Reagents:

-

Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1x protease inhibitor cocktail.[3]

-

Pectin Solution: 0.5% (w/v) pectin from citrus peel in 50 mM Tris-HCl (pH 7.5).

-

Alcohol Oxidase (AO) Solution: 1 U/mL in 50 mM phosphate buffer (pH 7.5).

-

Formaldehyde Dehydrogenase (FDH) Solution: 0.5 U/mL in 50 mM phosphate buffer (pH 7.5).

-

NAD+ Solution: 2.5 mM in 50 mM phosphate buffer (pH 7.5).

Procedure:

-

Sample Preparation: Extract total soluble protein from the sample (e.g., plant tissue) using the protein extraction buffer.[3]

-

Reaction Mixture: In a microplate well, prepare a reaction mixture containing the sample extract, pectin solution, AO solution, FDH solution, and NAD+ solution.

-

Measurement: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 340 nm over time.

-

Calculation: The rate of NADH production is directly proportional to the PME activity in the sample.

Characterization by NMR and Mass Spectrometry

The structure of this compound and its parent compound, D-galacturonic acid, can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

¹H and ¹³C NMR: The NMR spectra of D-galacturonic acid have been well-characterized, providing a reference for the analysis of its derivatives.[6][7][8] For this compound, the presence of a methyl ester group will give rise to a characteristic signal in the ¹H NMR spectrum (around 3.8 ppm) and the ¹³C NMR spectrum (around 52 ppm).[9]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound and to analyze its fragmentation patterns for structural elucidation.

Biological Role and Signaling Pathways

This compound is a precursor to and a component of pectin, a complex polysaccharide that is a primary component of the plant cell wall. The degradation of pectin by microbial enzymes during pathogenesis or by endogenous plant enzymes during development releases oligosaccharides known as oligogalacturonides (OGAs). These OGAs act as damage-associated molecular patterns (DAMPs) that trigger plant defense responses.[10][11][12][13]

Oligogalacturonide (OGA)-Induced Signaling Pathway

The perception of OGAs by plant cells initiates a signaling cascade that leads to the activation of defense mechanisms. A simplified representation of this pathway is shown below.

Figure 1: Oligogalacturonide (OGA)-induced signaling pathway in plants.

Workflow for Studying OGA-Induced Signaling:

The following workflow outlines the key steps for investigating the signaling responses triggered by oligogalacturonides.

Figure 2: Experimental workflow for studying OGA-induced signaling.

Conclusion

This compound is a fundamentally important molecule at the intersection of plant biology, carbohydrate chemistry, and drug development. Its role as a constituent of pectin places it at the heart of plant cell wall dynamics and defense signaling. A thorough understanding of its properties, synthesis, and biological functions is essential for researchers and scientists working in these fields. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted nature of this compound and its derivatives.

References

- 1. Methyl-o-D-galacturonate | C7H12O7 | CID 86346375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A strategy for chemical synthesis of selectively methyl-esterified oligomers of galacturonic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Pectin Methylesterase Activity Assay for Plant Material [bio-protocol.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002545) [hmdb.ca]

- 9. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 12. Potential of Bio-Sourced Oligogalacturonides in Crop Protection | MDPI [mdpi.com]

- 13. frontiersin.org [frontiersin.org]

Methodological & Application

Application Note & Protocol: Enzymatic Assay of Pectin Methylesterase using Methyl D-galacturonate

Audience: Researchers, scientists, and drug development professionals.

Introduction Pectin methylesterases (PME; EC 3.1.1.11) are a class of enzymes that play a crucial role in the modification of plant cell walls by catalyzing the de-esterification of homogalacturonan, a major component of pectin.[1][2] This reaction involves the hydrolysis of methyl-ester bonds, resulting in the formation of negatively charged carboxyl groups, methanol, and protons.[1][2][3] The activity of PME is implicated in various physiological processes, including cell wall extension, fruit maturation, and plant-pathogen interactions.[1][2]

This document provides a detailed protocol for a continuous, coupled spectrophotometric assay to determine PME activity using Methyl D-galacturonate as a specific substrate. The assay quantifies the release of methanol, which is stoichiometrically linked to the production of NADH, measured by the increase in absorbance at 340 nm.[4][5] This method is highly sensitive, robust, and suitable for kinetic studies and inhibitor screening.[4]

Principle of the Assay The determination of PME activity is based on a three-step coupled enzymatic reaction:

-

Pectin Methylesterase (PME): The enzyme of interest, PME, catalyzes the hydrolysis of the substrate, this compound, to produce D-galacturonic acid and methanol.[1]

-

Alcohol Oxidase (AO): The released methanol is then oxidized by alcohol oxidase (EC 1.1.3.13) to formaldehyde and hydrogen peroxide.[4][5]

-

Formaldehyde Dehydrogenase (FDH): In the final step, formaldehyde is oxidized by formaldehyde dehydrogenase (EC 1.2.1.1) in the presence of nicotinamide adenine dinucleotide (NAD⁺). This reaction produces formate and stoichiometrically reduces NAD⁺ to NADH.[4][6]

The rate of NADH formation is directly proportional to the PME activity in the sample and can be continuously monitored by measuring the increase in absorbance at 340 nm.[5][7]

Experimental Protocol

This protocol is optimized for a 96-well microplate format but can be adapted for cuvette-based spectrophotometers.

Materials and Equipment

Equipment:

-

Microplate reader capable of measuring absorbance at 340 nm with temperature control

-

96-well UV-transparent microplates

-

Pipettes (single and multichannel)

-

Analytical balance

-

pH meter

-

Vortex mixer and centrifuge

-

Ice bucket

Reagents and Buffers:

-

Methyl α-D-galacturonate (Substrate)

-

Pectin Methylesterase (PME) (e.g., from orange peel, as a positive control)

-

Alcohol Oxidase (AO) from Pichia pastoris (e.g., Sigma-Aldrich)

-

Formaldehyde Dehydrogenase (FDH) from Pseudomonas sp. (e.g., Sigma-Aldrich)

-

β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Protease Inhibitor Cocktail

-

Purified water (e.g., deionized or Milli-Q)

Reagent Preparation

-

Protein Extraction Buffer (for sample preparation): 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1x Protease Inhibitor Cocktail. Store at 4°C.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5. Store at 4°C.

-

Substrate Stock Solution (2% w/v): Dissolve 20 mg of this compound in 1 mL of Assay Buffer. Prepare fresh.

-

Alcohol Oxidase Solution (10 U/mL): Reconstitute lyophilized AO in Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Formaldehyde Dehydrogenase Solution (2 U/mL): Reconstitute lyophilized FDH in Assay Buffer. Aliquot and store at -20°C.

-

NAD⁺ Solution (9 mM): Dissolve ~6 mg of NAD⁺ in 1 mL of Assay Buffer. Prepare fresh and keep on ice.

-

PME Positive Control (optional): Prepare a 1 mg/mL stock solution of commercial PME in Extraction Buffer. Dilute as needed for the assay.

Sample Preparation (Example for Plant Tissue)

-

Weigh approximately 100 mg of plant tissue and place it in a pre-chilled microcentrifuge tube.[5]

-

Add 500 µL of ice-cold Protein Extraction Buffer.

-

Homogenize the tissue on ice using a suitable homogenizer.

-

Rotate the extracts at 4°C for 30 minutes.[5]

-

Centrifuge at >12,000 x g for 20 minutes at 4°C.[5]

-

Carefully collect the supernatant containing the soluble protein extract. Use fresh for the assay, as PME activity can be sensitive to freezing.[5]

Assay Procedure

-

Set up the Microplate Reader: Pre-heat the instrument to 30°C. Set the measurement wavelength to 340 nm for kinetic reading (e.g., one reading per minute for 20-30 minutes).

-

Prepare Master Mix: On ice, prepare a master mix for the required number of reactions. For each well, combine the following:

Component Volume per Well Final Concentration Assay Buffer 146 µL - Substrate Stock (2%) 20 µL 0.2% NAD⁺ Solution (9 mM) 10 µL 0.45 mM Alcohol Oxidase (10 U/mL) 2 µL 1.0 U/mL Formaldehyde Dehydrogenase (2 U/mL) 2 µL 0.2 U/mL | Total Volume | 180 µL | |

-

Plate Layout:

-

Blank/Negative Control: 20 µL of Protein Extraction Buffer + 180 µL of Master Mix.

-